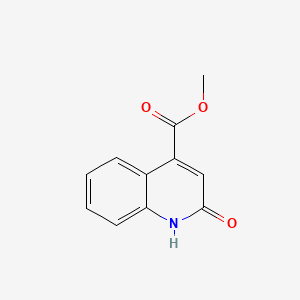

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNRIXRLYHAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192636 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84906-82-1, 39497-01-3 | |

| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Anthranilic Acid Derivatives

The reaction begins with the condensation of anthranilic acid derivatives (e.g., methyl anthranilate) with ethoxymethylenemalonic ester. The primary amine of anthranilic acid attacks the electrophilic β-carbon of the malonic ester, displacing ethoxide and forming an anilidomethylenemalonic ester intermediate. This step typically proceeds in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions (80–100°C) for 6–12 hours.

Cyclization to the Quinoline Core

Thermal cyclization of the intermediate at elevated temperatures (120–150°C) in high-boiling solvents like diphenyl ether induces a 6π-electrocyclic ring closure. This step generates the 4-oxo-1,4-dihydroquinoline-3-carboxylate framework through a concerted mechanism, eliminating ethanol as a byproduct. The reaction’s efficiency depends on electron-donating substituents at the anthranilic acid’s meta-position, which stabilize the transition state.

Esterification and Functionalization

The cyclized product, often obtained as an ethyl ester, undergoes transesterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester variant. Alternatively, direct methylation using iodomethane (CH₃I) and a base (e.g., NaH) in DMF at 90°C introduces the methyl group at the 4-position.

Table 1: Key Reaction Conditions for the Gould–Jacobs Approach

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Ethoxymethylenemalonic ester, EtOH, reflux | 70–85 | |

| Cyclization | Diphenyl ether, 150°C, 3 h | 65–77 | |

| Esterification | CH₃OH, H₂SO₄, 60°C, 6 h | 80–90 |

Alternative Alkylation Approaches for N-Substitution

N-Alkylation strategies provide a modular route to introduce substituents at the quinoline’s nitrogen atom, enabling tailored physicochemical properties.

Direct Alkylation of 4-Oxo Intermediates

Treatment of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methylating agents like iodomethane in dimethylformamide (DMF) and sodium hydride (NaH) at 90°C achieves selective N-methylation. This method avoids ester hydrolysis, preserving the carboxylate moiety.

Reductive Amination Pathways

In cases requiring bulkier alkyl groups, reductive amination of 4-oxoquinoline-3-carbaldehydes with methylamine and sodium cyanoborohydride (NaBH₃CN) offers a milder alternative. However, this route is less commonly employed due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Pressure Effects

Cyclization efficiency increases under microwave irradiation (150°C, 30 min) compared to conventional heating (150°C, 3 h), reducing side product formation.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields pure this compound as needle-like crystals. Single-crystal X-ray diffraction confirms the planar quinoline core and intramolecular hydrogen bonding (C5–H5⋯O2).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-3), 7.92 (d, J = 8.0 Hz, 1H, H-5), 7.58 (t, J = 7.6 Hz, 1H, H-7), 7.42 (d, J = 8.0 Hz, 1H, H-8), 3.87 (s, 3H, COOCH₃).

Industrial-Scale Considerations

While academic protocols emphasize purity, industrial production prioritizes cost-effectiveness and scalability:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for various therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects against a range of bacteria. For instance, studies indicate that certain derivatives inhibit bacterial cell wall synthesis, making them potential candidates for treating drug-resistant infections .

- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to induce apoptosis in tumor cells through the disruption of critical cellular pathways .

- Anti-inflammatory Effects : Compounds within this class have been explored for their anti-inflammatory properties, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

This compound serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs. Its versatile reactivity allows for the development of new materials with specific properties tailored for industrial applications.

Industrial Applications

The compound is also utilized in the development of chemical processes due to its ability to undergo various chemical reactions:

- Synthesis of New Compounds : It can be used as a precursor in the synthesis of other quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Corrosion Inhibition : Recent studies have explored the use of derivatives as corrosion inhibitors in mild steel exposed to hydrochloric acid solutions. These compounds demonstrated effective protective properties against corrosion .

Antimicrobial Activity Study

A study conducted on various methyl 2-oxo derivatives assessed their antimicrobial efficacy against several bacterial strains. The results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Anticancer Research

In vitro studies involving MCF-7 breast cancer cells revealed that methyl 2-oxo derivatives induced apoptosis through mitochondrial pathways. The compounds were tested at varying concentrations, demonstrating dose-dependent cytotoxicity with IC50 values indicating strong potential as anticancer agents .

Data Tables

| Property/Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits bacterial cell wall synthesis |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro |

| Corrosion Inhibition | Effective against mild steel corrosion in acidic environments |

| Compound Type | Application Area | Key Findings |

|---|---|---|

| Methyl Derivatives | Antimicrobial | Significant activity against E. coli |

| Methyl Derivatives | Anticancer | Induced apoptosis in MCF-7 cells |

| Quinoline Derivatives | Corrosion Inhibitors | Reduced corrosion rate in hydrochloric acid |

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

Structural analogs differ in substituents at positions 1, 3, 4, and 6/7 of the quinoline ring, which influence their physicochemical and biological properties (Table 1).

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- C3 substituents: Amino groups (-NH₂) at C3 correlate with anticancer activity, as seen in ethyl 3-amino derivatives, which inhibit MCF-7 breast cancer cells with IC₅₀ values comparable to doxorubicin .

- C6/C7 methoxy groups : Methoxy substituents (e.g., at C6) may alter electronic properties but require further bioactivity studies .

Physicochemical Properties

- Solubility: Methyl and ethyl esters exhibit similar logP values (~2–3), but amino-substituted derivatives show increased solubility due to hydrogen bonding .

- Thermal stability : Propargyl-substituted analogs decompose at higher temperatures (>300°C), attributed to conjugated triple bonds enhancing stability .

Biological Activity

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a significant compound within the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a quinoline ring system with a ketone and a carboxylate functional group. Its molecular formula is , and it is often synthesized through various methods involving anthranilic acid derivatives. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) that suggest potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been reported to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which plays a role in neurotransmission. This inhibition could have implications for neurodegenerative diseases.

- DNA Interaction: Some derivatives have shown potent activity against bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair in bacteria. This mechanism is similar to that of established fluoroquinolone antibiotics .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Disease Models: In animal models of Alzheimer’s disease, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation markers.

- Cancer Treatment Trials: Clinical trials are underway to assess the efficacy of this compound in combination therapies for breast cancer, leveraging its ability to enhance the effects of existing chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylation of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methyl iodide under phase-transfer catalysis (PTC) yields high-purity products. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use tetrabutylammonium bromide (TBAB) in PTC for efficient methyl group transfer.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Optimization : Reaction progress should be monitored via TLC or HPLC to adjust stoichiometry and avoid over-alkylation.

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELXL for refinement .

- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (quinoline ring protons at δ 7.5–8.5 ppm, ester methyl at δ 3.9 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 232.1) .

Q. What enzymatic pathways involve this compound?

- Methodological Answer : Quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes its formation from quinoline-4-carboxylate via hydroxylation. Key steps:

- Enzyme purification : Use affinity chromatography with His-tagged recombinant enzymes.

- Activity assays : Monitor NADH oxidation at 340 nm or employ oxygen-sensitive electrodes for redox-coupled reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Basis sets : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .

- Validation : Compare computed bond lengths/angles with X-ray data (e.g., C=O bond: 1.22 Å experimental vs. 1.24 Å DFT) .

- Applications : Predict reactivity toward nucleophiles (e.g., ester hydrolysis susceptibility) .

Q. What mechanistic insights explain its participation in oxidation and substitution reactions?

- Methodological Answer :

- Oxidation : The 2-oxo group acts as an electron sink, facilitating radical intermediates. Use EPR spectroscopy to detect transient species during oxidation with KMnO₄ .

- Nucleophilic substitution : The 4-carboxylate ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH). Monitor pH-dependent kinetics via UV-Vis (λ_max ~300 nm) .

Q. How can contradictions in structural data (e.g., crystallography vs. DFT) be resolved?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O···H contacts contribute 25% to crystal packing) to validate experimental vs. theoretical models .

- Energy frameworks : Compare dispersion vs. electrostatic contributions using CrystalExplorer to reconcile DFT-calculated lattice energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.